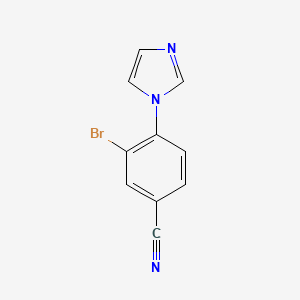
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate
Vue d'ensemble
Description
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group, a hydroxymethyl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate typically involves the reaction of 9H-fluoren-2-ylmethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of fluorenyl carboxylic acid derivatives.
Reduction: Formation of fluorenyl amine derivatives.
Substitution: Formation of substituted fluorenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the fluorenyl group.
9H-fluoren-2-ylmethanol: Contains the fluorenyl group but lacks the carbamate functionality.
N-Boc-hydroxylamine: Contains a carbamate group but with different substituents.
Uniqueness
tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is unique due to the combination of the fluorenyl group and the carbamate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl N-[9-(hydroxymethyl)-9H-fluoren-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-10,17,21H,11H2,1-3H3,(H,20,22) |
Clé InChI |
CNBJGFZEJYGYLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8343974.png)


![3-[(2-oxotetrahydro-2H-thiopyran-3-yl)methyl]benzoic acid](/img/structure/B8343988.png)

![{4-[(2-Amino-2-oxoethyl)thio]phenyl}boronic acid](/img/structure/B8344009.png)








